molecular formula C9H12N2O2 B8595181 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid

6-[(dimethylamino)methyl]pyridine-2-carboxylic acid

Cat. No.: B8595181
M. Wt: 180.20 g/mol
InChI Key: AIZDPBCJXOZVBK-UHFFFAOYSA-N
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Description

6-[(dimethylamino)methyl]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to the pyridine ring at the 6th position The carboxylic acid group is located at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridinecarboxylic acid with dimethylamine in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The reaction can be represented as follows:

2-Pyridinecarboxylic acid+Dimethylamine6-[(Dimethylamino)methyl]-2-pyridinecarboxylic acid\text{2-Pyridinecarboxylic acid} + \text{Dimethylamine} \rightarrow \text{this compound} 2-Pyridinecarboxylic acid+Dimethylamine→6-[(Dimethylamino)methyl]-2-pyridinecarboxylic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, shorter reaction times, and reduced waste. The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-[(dimethylamino)methyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-[(dimethylamino)methyl]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(dimethylamino)methyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The carboxylic acid group can form ionic bonds with positively charged sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(dimethylamino)methyl]pyridine-2-carboxylic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-[(dimethylamino)methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-11(2)6-7-4-3-5-8(10-7)9(12)13/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

AIZDPBCJXOZVBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-formyl-2-pyridinecarboxylic acid (available from Chemstep Product List, 250 mg, 1.65 mmol) in dichloromethane (4.6 ml) was added dimethylamine (2M solution in THF, 2.17 ml, 4.34 mmol) and acetic acid (0.083 ml). The mixture was stirred at room temperature for 15 mins when sodium triacetoxyborohydride (459 mg, 2.17 mmol) was added and the mixture stirred overnight. The reaction mixture was quenched by the addition of a few drops of methanol. The mixture was loaded onto an aminopropyl-SPE cartridge (5 g) pre-eluted with dichloromethane, which was eluted with dichloromethane followed by methanol. Fractions containing product were combined and dried under vacuum. The crude product was taken up in sodium hydroxide solution (2M, 25 ml) and washed with dichloromethane (2×25 ml). The aqueous layer was acidified to pH7 using hydrochloric acid (5M) and concentrated under vacuum to approximately 25 ml. The solution was loaded onto an Oasis cartridge (6 g), which had been pre-eluted with methanol (1 volume) followed by water (1 volume). The cartridge was eluted with water (1 volume) followed by methanol. Fractions containing product were combined and dried to give the title compound (85 mg).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step One
Quantity
0.083 mL
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Quantity
459 mg
Type
reactant
Reaction Step Two

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